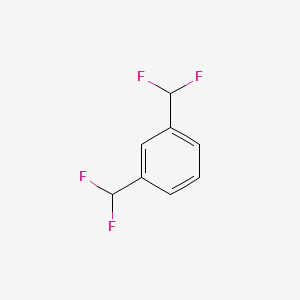

1,3-Bis(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPZMZNMPALADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis Difluoromethyl Benzene and Its Structural Analogues

Strategies for Carbon-Fluorine Bond Formation in Aromatic Systems

The creation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet crucial transformation in organic synthesis. researchgate.net Methodologies are broadly categorized into nucleophilic and electrophilic pathways, each with distinct mechanisms, substrate requirements, and applications. alfa-chemistry.comacs.org Nucleophilic fluorination typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a fluoride (B91410) ion (F⁻). alfa-chemistry.com Conversely, electrophilic fluorination introduces an "electrophilic fluorine" (F⁺) equivalent to an electron-rich aromatic system. alfa-chemistry.comwikipedia.org The choice of strategy is dictated by the electronic nature of the aromatic substrate and the desired regioselectivity.

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.org This pathway relies on the use of a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a suitable leaving group. alfa-chemistry.comscilit.com

The displacement of a nitro (–NO₂) or cyano (–CN) group offers a direct route to fluorinated aromatics. These electron-withdrawing groups strongly activate the aromatic ring towards nucleophilic attack, making them excellent leaving groups for SₙAr reactions.

Fluorodenitration involves the replacement of a nitro group with fluorine. This method can be an effective alternative to other routes, especially for producing meta-substituted fluoroarenes. rsc.org The reaction is often carried out using alkali metal fluorides like potassium fluoride in polar aprotic solvents. sci-hub.box A significant challenge in fluorodenitration is the formation of side products due to the nitrite (B80452) ion generated during the reaction, which can lead to undesired substitution and lower yields. sci-hub.box To mitigate this, "nitrite traps" such as phthaloyl difluoride can be employed to sequester the nitrite ion as it forms. sci-hub.box

Fluorodecyanation , the substitution of a cyano group, is another viable strategy. Aromatic nitriles are important intermediates in the synthesis of various fine chemicals. google.comorganic-chemistry.org The cyano group activates the ring for nucleophilic substitution, and its displacement by fluoride provides a pathway to fluoroaromatics.

| Starting Material | Fluoride Source | Conditions | Product | Yield | Ref. |

| 1,3-Dinitrobenzene | KF | Sulfolane, Nitrite Trap | 1-Fluoro-3-nitrobenzene | Good | sci-hub.box |

| 2-Nitrobenzonitrile | Alkali Metal Fluoride | Aprotic Solvent | 2-Fluorobenzonitrile | - | google.com |

| 1-Fluoro-2-nitrobenzene | K₂CO₃ (as base) | DMF, 25°C | N-Substituted Nitroaniline | 98% | mdpi.com |

This table presents examples of nucleophilic substitution where nitro or cyano groups are involved, demonstrating the general applicability of the approach.

Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃), commonly known as the Ruppert-Prakash reagent, is a versatile tool for nucleophilic trifluoromethylation and, by extension, difluoromethylation. acs.orgwikipedia.orgsigmaaldrich.com In the presence of a nucleophilic initiator (e.g., a fluoride source like tetrabutylammonium (B224687) fluoride or an alkoxide), TMSCF₃ generates a transient trifluoromethide anion ([CF₃]⁻) equivalent. wikipedia.org

This reagent can be used to convert aromatic aldehydes into difluoromethylated products. lookchem.comsigmaaldrich.com The reaction proceeds through the initial formation of a trifluoromethylated silyl (B83357) ether, which can then be manipulated to yield the difluoromethyl group. sigmaaldrich.comlookchem.com For instance, reaction of TMSCF₃ with aromatic aldehydes in the presence of triphenylphosphine (B44618) and lithium salts can selectively produce gem-difluorinated phosphonium (B103445) salts, which upon hydrolysis yield the desired difluoromethylated arenes. lookchem.com This protocol is effective for aldehydes bearing both electron-donating and electron-withdrawing groups. lookchem.com

| Substrate | Reagent System | Key Intermediate | Final Product Type | Ref. |

| Aromatic Aldehydes | TMSCF₃, PPh₃, LiI, LiBF₄ | gem-Difluorinated Phosphonium Salt | Difluoromethylated Arene | lookchem.com |

| Aldehydes / Ketones | TMSCF₃, Nucleophilic Initiator | Trifluoromethyl Silyl Ether | α-Trifluoromethyl Alcohol | wikipedia.org |

| N-unactivated Imines | TMSCF₃, Varied Conditions | Trifluoromethylated Amine | Difluoromethylated Amine | sigmaaldrich.com |

This table illustrates the versatility of the Ruppert-Prakash reagent in generating trifluoromethyl and difluoromethyl groups from various carbonyl and imine precursors.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is the method of choice for electron-rich aromatic systems. alfa-chemistry.com This approach utilizes reagents that deliver an F⁺ species to a carbon-centered nucleophile. wikipedia.org Over the years, hazardous reagents like elemental fluorine (F₂) have been replaced by safer and more selective N-F reagents. wikipedia.orgtcichemicals.com

Modern electrophilic fluorination relies on a class of reagents containing a nitrogen-fluorine bond, where the nitrogen atom is substituted with strong electron-withdrawing groups. wikipedia.org This electronic arrangement polarizes the N-F bond, rendering the fluorine atom electrophilic.

Prominent examples of these reagents include:

N-Fluorobenzenesulfonimide (NFSI): A stable, safe, and effective fluorinating agent soluble in many organic solvents, capable of fluorinating aromatic hydrocarbons and other substrates. wikipedia.orgalfa-chemistry.combrynmawr.edu

Selectfluor™ (F-TEDA-BF₄): A highly stable, user-friendly, and powerful electrophilic fluorine donor. wikipedia.orgsigmaaldrich.comcommonorganicchemistry.com It is a salt of a cationic nitrogen species, which enhances the electrophilicity of the fluorine atom. wikipedia.org Selectfluor is widely used for the fluorination of electron-rich aromatic compounds. alfa-chemistry.comenamine.net

The reactivity of these agents can be modulated by reaction conditions, and in some cases, activators like nitromethane (B149229) can enhance their efficacy, allowing for the fluorination of a broader range of aromatic compounds under mild conditions. chinesechemsoc.org

| Reagent Name | Acronym / Abbreviation | Key Features | Typical Substrates | Ref. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™, F-TEDA-BF₄ | Cationic, highly stable, powerful F⁺ donor | Electron-rich arenes, alkenes, carbonyls | wikipedia.orgalfa-chemistry.comenamine.net |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, stable, safe, versatile | Arenes, alkenes, amides, indoles | wikipedia.orgalfa-chemistry.combrynmawr.edu |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral, effective F⁺ donor | Aryl Grignard/lithium reagents | wikipedia.org |

This table summarizes common electrophilic N-F reagents and their characteristics.

Aryl-silicon bonds provide a strategic handle for regioselective C-F bond formation. Arylsilanes, which can be prepared through various C-H silylation methods, serve as stable, non-toxic precursors to aryl fluorides. nih.gov The direct electrophilic fluorination of arylsilanes is often inefficient on its own. nih.gov

However, the process can be rendered highly effective through mediation with metal salts, such as silver(I) oxide (Ag₂O). nih.gov In this approach, a transition metal facilitates the fluorodesilylation. For example, the reaction of an aryl triethoxysilane (B36694) with an electrophilic fluorine source like Selectfluor™ in the presence of Ag₂O leads to regioselective formation of the corresponding aryl fluoride in high yield. nih.gov This method is compatible with both electron-rich and electron-poor aromatic systems. nih.gov Copper-mediated protocols have also been developed for the nucleophilic fluorination of arylsilanes using sources like KHF₂. nih.gov

| Aryl Nucleophile | Fluorine Source | Mediator / Catalyst | Key Transformation | Ref. |

| Aryl Triethoxysilane | Selectfluor™ (F-TEDA-BF₄) | Ag₂O | Electrophilic Fluorodesilylation | nih.gov |

| Heptamethyl Aryl Trisiloxane | KHF₂ | Cu(OTf)₂ | Nucleophilic Fluorodesilylation | nih.gov |

| (E)-Allylsilane | Selectfluor™ | None | Electrophilic Fluorodesilylation | beilstein-journals.org |

This table highlights methods for converting aryl-silicon bonds into aryl-fluorine bonds, showcasing both electrophilic and nucleophilic approaches.

Radical-Mediated Difluoromethylation

The introduction of difluoromethyl (CF2H) groups into aromatic systems via radical pathways represents a powerful strategy in synthetic chemistry. These methods often capitalize on the generation of a difluoromethyl radical (•CF2H), which can then engage with aromatic precursors. The past decade has seen a significant increase in the development of new reagents and strategies for efficient radical difluoromethylation. researchgate.net This approach is particularly valuable for the functionalization of electron-deficient arenes and heteroarenes, a task that can be challenging for other methods.

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov A prominent strategy in this area is the Minisci-type reaction, which is particularly effective for the difluoromethylation of heteroaromatics. semanticscholar.org This reaction involves the generation of a difluoromethyl radical that adds to a protonated heteroaromatic ring, followed by rearomatization.

Recent advancements have leveraged photoredox catalysis to generate difluoromethyl radicals under mild conditions. nih.govnih.gov For instance, visible-light-mediated methods have been developed for the C-H difluoromethylation of electron-rich heteroarenes, proceeding through an electrophilic radical-type pathway. acs.org Various reagents have been employed as sources for the •CF2H radical, including:

Zn(SO2CF2H)2 (DFMS): Developed by Baran and coworkers, this reagent effectively releases the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Hypervalent Iodine(III) Reagents: These compounds, bearing difluoroacetoxy ligands, can generate difluoromethyl radicals upon photolysis. nih.gov

Difluoroacetic Acid: Used in conjunction with transition metal catalysis, this acid serves as a precursor for the •CF2H radical. nih.gov

TMSCF2H: Copper-mediated C-H oxidative difluoromethylation of heterocycles has been achieved using this reagent. nih.gov

Sodium Difluoromethanesulfinate (HCF2SO2Na): This inexpensive and commercially available salt can be used as a •CF2H radical source under visible-light photoredox conditions with O2 as a green oxidant. nih.gov

These methods enrich the toolkit for synthesizing difluoromethylated heterocycles, with demonstrated applications in the late-stage functionalization of complex pharmaceutical molecules. nih.gov

Radical Stability and Geometric Considerations of Fluoroalkyl Radicals

The reactivity and selectivity of radical difluoromethylation reactions are intrinsically linked to the stability and structure of the fluoroalkyl radicals involved. nih.gov The stability of a radical is determined by a combination of thermodynamic and kinetic factors. nrel.gov

Thermodynamic Stabilization: This arises from electronic effects such as conjugation and hyperconjugation that delocalize the unpaired electron. nrel.gov

Kinetic Persistence: This is influenced by steric hindrance around the radical center, which inhibits bimolecular reactions like dimerization. nrel.gov Most radicals are transient species with short half-lives (less than a millisecond), but kinetic stabilization can lead to persistent radicals. nrel.gov

Fluorine substitution significantly impacts the geometry and stability of alkyl radicals. Electron spin resonance (ESR) studies have shown that radicals like •CF3 and •CHF2 are non-planar, adopting a pyramidal geometry, in contrast to the planar or nearly planar structure of the unsubstituted methyl radical (•CH3). This pyramidalization arises from the high electronegativity of the fluorine atoms. The stability of fluoroalkyl radicals follows the order: •CH3 < •CH2F < •CHF2 < •CF3. This trend is counterintuitive based on C-H bond dissociation energies but is explained by the increasing stabilization of the radical center by the electronegative fluorine atoms.

Cross-Coupling Approaches for Fluoroalkylarene Synthesis

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of fluoroalkylarenes, providing reliable methods for forming C(sp2)-C(sp3) bonds. These approaches typically involve the reaction of an aryl precursor (like a halide or organometallic reagent) with a difluoromethyl source, mediated by a palladium or nickel catalyst.

Palladium-Catalyzed Difluoromethylation of Aryl Precursors

Palladium catalysis has been extensively used for the introduction of fluorinated groups into aromatic rings. amanote.com Various palladium-catalyzed methods have been developed for the difluoromethylation of aryl precursors. One approach involves the cross-coupling of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF2Ar). nih.gov This reaction is facilitated by specific dialkylaryl phosphine (B1218219) ligands that promote the crucial transmetallation step. nih.gov

Another strategy is the difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate or bromodifluoroacetate. This method provides access to a range of functionalized difluoromethylated arenes.

| Aryl Precursor | Difluoromethyl Source | Catalyst / Ligand | Key Feature |

| Aryl Halides | TMSCF₂Ar | Pd / Dialkylaryl phosphine | Ligand promotes transmetallation of the silane. nih.gov |

| Aryl Boronic Acids | BrCF₂PO(OEt)₂ | Palladium Catalyst | Provides access to functionalized arenes. |

| Aryl Chlorides/Triflates | Various | Palladium Catalyst | Enables use of readily available aryl chlorides. amanote.com |

Nickel-Catalyzed Difluoromethylation of Aryl Halides and Organometallics

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. rsc.org A significant breakthrough has been the development of nickel-catalyzed difluoromethylation of abundant and inexpensive (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H), an industrial chemical. thieme-connect.denih.govresearchgate.net

This transformation proceeds under mild conditions and tolerates a wide variety of functional groups, making it suitable for the late-stage functionalization of pharmaceuticals. thieme-connect.denih.gov Mechanistic studies indicate that the reaction pathway involves a difluoromethyl radical, which is distinct from the difluorocarbene intermediates seen in some palladium-catalyzed processes. nih.govresearchgate.net The proposed cycle begins with the oxidative addition of the aryl chloride to a Ni(0) species, followed by a process involving the •CF2H radical. thieme-connect.de

A stable, solid difluoromethyl zinc reagent has also been developed, which, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.gov

| Aryl Precursor | Difluoromethyl Source | Catalyst System | Reaction Conditions | Scope |

| (Hetero)Aryl Chlorides | ClCF₂H | NiCl₂ / Ligand / Zn | Mild (e.g., 60 °C) | Broad, including pharmaceuticals. thieme-connect.denih.gov |

| Aryl Iodides/Bromides/Triflates | ICF₂H / Et₂Zn / DMPU | Nickel Catalyst | Room Temperature | Unprecedented mildness for these substrates. nih.gov |

Direct and Late-Stage Difluoromethylation of Aromatic Compounds

The introduction of a difluoromethyl (CF2H) group late in a synthetic sequence, known as late-stage functionalization, is of paramount importance in medicinal chemistry and drug discovery. mdpi.comnih.gov The CF2H group is considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups and can positively impact a molecule's metabolic stability, solubility, and lipophilicity. nih.govmdpi.com

Visible-light photoredox catalysis has become a key enabling technology for late-stage difluoromethylation, allowing for reactions on complex (hetero)aromatic substrates under mild and environmentally friendly conditions. mdpi.comnih.gov These methods often proceed via radical pathways, obviating the need for pre-functionalization of the drug-like scaffolds. nih.govnih.gov The ability to directly convert a C-H bond to a C-CF2H bond on a complex molecule streamlines the synthesis of new analogues of bioactive compounds, facilitating the exploration of structure-activity relationships. semanticscholar.orgmdpi.com

Recent methodologies have demonstrated the applicability of these strategies to the late-stage modification of biologically relevant molecules, affording high yields of the desired difluoromethylated products and underscoring the practical utility of this chemical transformation. mdpi.com

Recent Advances in Site-Selective Difluoromethylation

Achieving site-selectivity in the difluoromethylation of arenes is a significant challenge, and recent progress has largely been driven by developments in transition-metal catalysis. d-nb.info These methods allow for the direct introduction of the CF2H group onto a specific carbon atom of an aromatic ring, bypassing the need for pre-functionalized substrates.

Palladium- and copper-catalyzed cross-coupling reactions are among the most valuable methods for forming aryl-fluoroalkyl bonds under mild conditions. researchgate.net For instance, a palladium-catalyzed reaction has been developed for the difluoromethylation of arylboronic acids using N-phenyl-N-tosyldifluoroacetamide as a novel difluoromethylation reagent. acs.org This approach provides access to a variety of difluoromethylarenes in satisfactory to excellent yields. acs.org

Iron catalysis has also emerged as a powerful tool for altering regioselectivity. An iron-porphyrin complex, [Fe(TPP)Cl], has been shown to enable the selective C-H difluoromethylation of arenes using ethyl bromodifluoroacetate (BrCF2CO2Et) as the difluoromethyl source. acs.org This system is notable for successfully altering the reaction's selectivity from the typically favored meta position to the para position, an outcome attributed to the steric influence of the catalyst's ligands. acs.org

Visible-light photocatalysis represents another frontier, offering mild and environmentally benign conditions for these transformations. mdpi.comnih.gov These methods often involve the generation of difluoromethyl radicals that can then engage with aromatic substrates. researchgate.net

Table 1: Comparison of Catalytic Systems for Site-Selective Difluoromethylation

| Catalytic System | Substrate | Reagent | Selectivity | Reference |

|---|---|---|---|---|

| Palladium Catalyst | Arylboronic acids | N-phenyl-N-tosyldifluoroacetamide | Directed by boronic acid position | acs.org |

| Iron-Porphyrin [Fe(TPP)Cl] | Arenes | Ethyl bromodifluoroacetate | para-selective | acs.org |

| Copper Catalyst | Aryl Iodides | α-silyldifluoroacetates | Directed by iodide position | acs.org |

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, or cascade reactions, involve multiple bond-forming events occurring in a single pot, which significantly improves synthetic efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. Several such sequences have been developed for the synthesis of difluoromethylated compounds.

One notable example is a copper-catalyzed cross-coupling and decarboxylation sequence. acs.org In this methodology, aryl iodides react with α-silyldifluoroacetates using a copper catalyst to form aryldifluoroacetates. acs.org These intermediates undergo subsequent hydrolysis and potassium fluoride-promoted decarboxylation to yield the final difluoromethyl aromatic products. acs.org This two-step, one-pot sequence provides a practical route to a variety of these compounds. acs.org

Visible-light-mediated reactions have also been employed to initiate tandem radical processes. For example, a tandem radical difluoroalkylation and alkynylation of unactivated alkenes has been reported. mdpi.com In a different approach, a tandem addition/cyclization/halogenation strategy utilizes difluoromethylated N-acylhydrazones and allyltrimethylsilanes to produce various difluoromethylpyrazoline compounds in good yields under mild conditions. nih.gov These methods highlight the utility of radical intermediates in constructing complex fluorinated molecules through efficient, multi-step sequences. mdpi.comnih.gov

Ortholithiation and Metalation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination positions the strong base to deprotonate the adjacent (ortho) C-H bond, creating a highly reactive aryllithium intermediate that can then be trapped by various electrophiles. wikipedia.org This method offers exceptional control over regioselectivity, targeting only the ortho position, in contrast to classical electrophilic aromatic substitution which often yields a mixture of ortho and para products. wikipedia.org

Regioselective Metalation Reactions of 1,3-Bis(difluoromethyl)benzene

For this compound, the two electron-withdrawing difluoromethyl groups significantly increase the acidity of the proton at the C2 position (the position between them). This electronic effect makes the C2 proton the most likely site for deprotonation by an organolithium base. While studies on this compound itself are not extensively detailed in the literature, the closely related compound, 1,3-bis(trifluoromethyl)benzene (B1330116), serves as an excellent model. Research has shown that 1,3-bis(trifluoromethyl)benzene undergoes highly regioselective metalation and subsequent carboxylation exclusively at the C2 position to give 2,6-bis(trifluoromethyl)benzoic acid. sigmaaldrich.com Given the similar electron-withdrawing nature of the CF2H and CF3 groups, a parallel reactivity is expected for this compound, leading to the formation of a 2-lithio-1,3-bis(difluoromethyl)benzene intermediate. This intermediate is a versatile synthon for introducing a wide range of functional groups at the C2 position.

Impact of Metalation Reagents and Solvent Systems on Reactivity

The success and efficiency of a directed metalation reaction are highly dependent on the choice of the organolithium reagent and the solvent system.

Metalation Reagents: The most common reagent is n-butyllithium (n-BuLi). However, for less acidic protons or in cases where n-BuLi is not reactive enough, stronger, more sterically hindered bases like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) may be employed. The choice of reagent can influence the rate and selectivity of the deprotonation.

Solvent Systems: The solvent plays a crucial role in modulating the reactivity of the organolithium reagent. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used because they are good Lewis bases that can solvate the lithium cation, breaking down the large aggregates in which organolithium reagents typically exist. This deaggregation leads to smaller, more reactive species. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used in conjunction with non-coordinating or weakly coordinating solvents. TMEDA is a strong bidentate Lewis base that chelates the lithium ion, significantly increasing the basicity of the organolithium reagent and accelerating the rate of metalation. wikipedia.org The specific combination of solvent and reagent must be optimized for each substrate to achieve the desired outcome.

Synthesis of Precursors and Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound often starts with the parent compound itself or from appropriately substituted precursors. The metalation strategy discussed previously is a primary route for introducing functionality at the C2 position. Alternatively, precursors such as 1-bromo-3,5-bis(difluoromethyl)benzene (B6166919) can be synthesized. This bromo-derivative is a versatile intermediate that can be converted into an organometallic species, like a Grignard or organolithium reagent, enabling subsequent reactions with a wide array of electrophiles.

Furthermore, advanced catalytic methods can be applied. For instance, iridium-catalyzed C-H borylation can introduce a boronate ester group onto the aromatic ring, which can then participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds. researchgate.net This approach was demonstrated for the analogous 1,3-bis(trifluoromethyl)benzene, highlighting a pathway to construct more complex molecular architectures. researchgate.net

Preparation of Functionalized Aromatic Intermediates

The preparation of key functionalized intermediates is crucial for the synthesis of this compound derivatives. A fundamental transformation is the halogenation of the parent aromatic ring. For example, an improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed, which serves as a direct procedural analogue for the synthesis of 1-bromo-3,5-bis(difluoromethyl)benzene. acs.org This brominated intermediate is a cornerstone for further functionalization. It can be used to prepare the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, which is a potent nucleophile for creating new C-C and C-heteroatom bonds. acs.org Other functionalizations, such as nitration or acylation of the parent benzene (B151609) ring, can provide entry points for different synthetic pathways, although these must be carefully controlled to manage the regioselectivity influenced by the two deactivating difluoromethyl groups.

Derivatization via Substitution Reactions

The functionalization of the this compound core can be effectively achieved through electrophilic aromatic substitution, such as halogenation. A key example of this derivatization is the introduction of a bromine atom onto the aromatic ring.

Due to the meta-directing effect of the two difluoromethyl groups, electrophilic attack is directed to the positions ortho to both groups (positions 4 and 6) or to the position between them (position 2). The position at C-2 is sterically hindered, but electronically activated by both groups. Bromination of this compound leads to the formation of a key intermediate, 2-bromo-1,3-bis(difluoromethyl)benzene. molaid.com This targeted substitution provides a reactive handle on the molecule, enabling further transformations.

Table 1: Key Substitution Product of this compound

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

Synthesis of Ligands and Specialized Building Blocks

The derivatives of this compound serve as valuable building blocks for creating specialized molecules with tailored properties, particularly in the field of medicinal chemistry. The strategic placement of functional groups, as described in the previous section, is pivotal for the synthesis of complex ligands.

The halogenated derivative, 2-bromo-1,3-bis(difluoromethyl)benzene, is a prime example of such a building block. molaid.com It is utilized in the preparation of phenyl-pyrazole derivatives. These resulting compounds have been investigated for their potential as non-steroidal glucocorticoid receptor ligands, highlighting the importance of the 1,3-bis(difluoromethyl)phenyl scaffold in the design of new therapeutic agents. molaid.com The synthesis leverages the bromo-substituent for cross-coupling reactions to construct the final ligand architecture.

Table 2: Application of a this compound Derivative in Ligand Synthesis

| Building Block | Application | Resulting Compound Class | Reference |

|---|

Mechanistic Investigations of Reactions Involving 1,3 Bis Difluoromethyl Benzene

Kinetic and Thermodynamic Aspects of Reactivity

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic parameters. For 1,3-bis(difluoromethyl)benzene, these aspects are critical for predicting reactivity and optimizing reaction conditions, particularly for processes like metalation.

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic rings. The difluoromethyl groups in this compound significantly increase the acidity of the ring protons, facilitating metalation. It has been demonstrated that 1,3-bis(trifluoromethyl)benzene (B1330116) undergoes regioselective metalation at the C2 position (between the two activating groups) . Subsequent reactions, such as carboxylation, can then be performed at this position .

While detailed kinetic studies providing specific rate constants for the metalation of this compound are not extensively documented, the rate of such reactions is influenced by several factors:

Reagent: The choice of the metalating agent (e.g., n-BuLi, s-BuLi, or a Knochel-Hauser base) and the presence of coordinating ligands like TMEDA can significantly affect the reaction rate.

Temperature: Metalation reactions are typically performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. The rate is highly dependent on the reaction temperature.

Solvent: The polarity and coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting the metalation rate.

The strong inductive effect of the two -CHF₂ groups makes the C2 proton the most acidic, leading to a kinetically and thermodynamically favored metalation at this site.

DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates and the calculation of activation energies and reaction enthalpies researchgate.netresearchgate.netmdpi.com. For reactions involving this compound, such calculations can elucidate the energetic feasibility of different pathways.

By referencing thermochemical data for simpler, related molecules, we can approximate the energetic contributions of the difluoromethyl groups.

Table 2: Standard Enthalpy of Formation for Related Fluorinated Benzenes

| Compound | Formula | ΔfH°gas (kJ/mol) | ΔfH°liquid (kJ/mol) | Data Source |

|---|---|---|---|---|

| 1,3-Difluorobenzene | C₆H₄F₂ | -367.6 | -396.4 | NIST Chemistry WebBook nist.gov |

This data indicates that the introduction of fluorine-containing substituents significantly stabilizes the benzene (B151609) molecule. The enthalpy of reactions involving this compound, such as hydrogenation or oxidation, can be estimated using these values and bond dissociation energies, providing insight into the thermodynamic driving forces of potential transformations.

Photochemical Transformations and Excited State Dynamics

The interaction of molecules with light can induce unique chemical reactions that are often inaccessible through thermal pathways. The photochemistry of this compound is determined by the photophysical properties of its excited states. While this specific molecule is not extensively studied, research on the closely related 1,3-bis(trifluoromethyl)benzene provides significant insights into its likely behavior aip.org.

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including fluorescence (emission of light to return to the ground state, S₀), or intersystem crossing (ISC) to a triplet state (T₁). For 1,3-bis(trifluoromethyl)benzene vapor excited near its first absorption band, the fluorescence quantum yield is 0.145, while the intersystem crossing yield is 0.83 aip.org. This indicates that population of the triplet state is the major decay pathway for the initially excited singlet state.

Once formed, the triplet state can participate in various photochemical reactions or be quenched by other molecules. The rate of quenching of the excited singlet state of 1,3-bis(trifluoromethyl)benzene by oxygen and various olefins has been measured, demonstrating its reactivity in the excited state aip.org.

The excited state dynamics, which are the time-dependent processes of relaxation and reaction from an excited electronic state, are crucial for understanding these photochemical transformations eurekalert.orgsciencedaily.comnih.gov. For substituted benzenes, the geometry of the excited state can differ significantly from the ground state nih.gov. The presence of electron-withdrawing difluoromethyl groups is expected to influence the energy levels of the frontier molecular orbitals and the lifetimes of the excited states. Time-resolved spectroscopy and computational modeling are key techniques used to probe these ultrafast dynamic processes nih.gov. These studies can reveal the pathways of energy dissipation and the formation of reactive intermediates following photoexcitation nih.govacs.orgnih.gov.

Table 3: Photophysical Properties of 1,3-Bis(trifluoromethyl)benzene Vapor

| Property | Value | Description |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.145 | The fraction of excited singlet states that decay via fluorescence. |

| Intersystem Crossing Yield (Φisc) | 0.83 | The fraction of excited singlet states that convert to the triplet state. |

Data is for the -CF₃ analogue, which serves as a close model for the photophysical behavior of this compound. aip.org

Quantum Efficiency Studies of Photochemical Processes

The quantum efficiency of a photochemical process quantifies the efficiency with which absorbed photons lead to a specific chemical or physical outcome. In the study of 1,3-bis(trifluoromethyl)benzene, investigations into its photochemistry have revealed key data regarding its fluorescence properties. When the vapor of 1,3-bis(trifluoromethyl)benzene is excited near the 0–0 transition of its first absorption band, it exhibits fluorescence with a quantum efficiency of 0.145 aip.org. This value indicates that for every 1000 photons absorbed by the molecule under these conditions, approximately 145 are re-emitted as fluorescent light. At shorter excitation wavelengths, other competing processes begin to occur, which can reduce the fluorescence quantum yield aip.org.

| Compound | Process | Quantum Efficiency (Φ) |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Fluorescence | 0.145 |

Protolytic Defluorination Mechanisms

Protolytic defluorination involves the removal of fluorine atoms from a molecule initiated by a proton, typically in a highly acidic medium. Research into the behavior of trifluoromethyl-substituted arenes in Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), has provided insight into these mechanisms nih.govnih.gov. While studies may not have focused exclusively on 1,3-bis(trifluoromethyl)benzene, the general mechanism for related compounds like 1,3,5-tris(trifluoromethyl)benzene is considered applicable.

In the presence of a superacid, the trifluoromethyl group undergoes a reaction that leads to the formation of highly reactive electrophilic intermediates, such as acylium cations or equivalent species nih.gov. These intermediates are then capable of participating in further reactions, like Friedel-Crafts-type acylations with other arene nucleophiles nih.gov.

The proposed mechanism involves the following key steps nih.gov:

Protonation: The process is initiated by the protonation of the trifluoromethyl group by the superacid.

Fluoride (B91410) Elimination: Successive elimination of fluoride ions (F⁻) occurs, facilitated by the strong acidic environment.

Formation of an Acyl Group: This defluorination process ultimately converts the -CF₃ group into a carbonyl or acyl group (-C(O)-) nih.govnih.gov.

NMR studies on 1,3,5-tris(trifluoromethyl)benzene in fluorosulfonic acid (FSO₃H) support this mechanism, showing the formation of a carbonyl group, which is consistent with the generation of a mixed carboxylic acid anhydride with the superacid nih.gov. The deactivating nature of the trifluoromethyl groups helps to prevent unwanted side reactions like dimerization, allowing for clearer mechanistic observation nih.gov. This conversion of a trifluoromethyl group to a reactive acylium ion equivalent is the foundational step in the protolytic defluorination pathway in superacids nih.govnih.gov.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the molecular structure and electronic characteristics of 1,3-bis(difluoromethyl)benzene. These computational methods provide insights that complement and often guide experimental studies.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in exploring the reaction mechanisms involving fluorinated benzene (B151609) derivatives. DFT calculations can model the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the reaction pathways. For instance, in reactions involving the introduction of difluoromethyl groups onto an aromatic ring, DFT can elucidate the step-by-step mechanism, including the roles of catalysts and reagents. nih.govnih.govcas.cn Mechanistic studies often suggest that such reactions can proceed through radical pathways, and DFT calculations can help confirm the feasibility of these proposed mechanisms by evaluating the energetics of the radical intermediates and transition states involved. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Fluorinated Systems

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. youtube.comlibretexts.orgucsb.eduepfl.ch The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. In fluorinated systems like this compound, the strong electron-withdrawing nature of the difluoromethyl groups significantly influences the energy and distribution of these frontier orbitals.

Computational analyses reveal that the introduction of difluoromethyl groups lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene. This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule dictates the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the reaction is expected to occur at the positions where the HOMO has the largest electron density. ucsb.edu Conversely, nucleophilic aromatic substitution would be directed to positions with the largest LUMO coefficients.

Interactive Data Table: Calculated Frontier Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -9.24 | -1.19 | 8.05 |

| This compound | -10.15 | -2.58 | 7.57 |

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Modeling of Intermolecular Interactions and Supramolecular Assembly

Computational modeling is crucial for understanding the non-covalent interactions that govern the formation of larger molecular assemblies. These interactions, though weaker than covalent bonds, play a significant role in the physical properties and crystal packing of molecules. rsc.orgjussieu.frresearchgate.netresearchgate.net

Computational Studies on Hydrogen Bonding Networks

While conventional hydrogen bonds are typically associated with donors like O-H or N-H, weaker C-H···F hydrogen bonds can also play a role in the supramolecular assembly of fluorinated compounds. nih.govnih.govresearchgate.netresearchgate.netnih.gov Computational studies can identify and characterize these weak interactions by analyzing intermolecular distances, angles, and interaction energies. In the case of this compound, the hydrogen atoms on the benzene ring and the fluorine atoms of the difluoromethyl groups can participate in such weak hydrogen bonding, influencing the crystal packing and solid-state structure.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. walisongo.ac.idmdpi.comyoutube.comdtic.milresearchgate.net The ESP map displays regions of positive and negative potential on the electron density surface.

For this compound, the ESP surface would show negative potential (electron-rich regions) around the fluorine atoms due to their high electronegativity. Conversely, the hydrogen atoms on the benzene ring would exhibit a positive potential (electron-poor regions). The aromatic ring itself will have a complex potential distribution influenced by the electron-withdrawing difluoromethyl groups. This information is critical for understanding how the molecule will interact with other molecules, predicting sites for electrophilic and nucleophilic attack, and rationalizing its packing in the solid state.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods can predict various spectroscopic properties, providing a theoretical framework for interpreting experimental data. youtube.comnih.govmdpi.com

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption and emission spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. The photophysical behavior, including fluorescence and phosphorescence properties, can also be investigated through computational modeling. nih.govmdpi.com

Interactive Data Table: Predicted Spectroscopic Data

| Property | Predicted Value |

| Absorption λmax (nm) | ~260-270 |

| Emission λmax (nm) | ~280-300 |

| Oscillator Strength (f) | ~0.01-0.05 |

Note: These are approximate values and are highly dependent on the computational method and solvent model used.

Conformational Analysis and Steric Effects of Difluoromethyl Groups

The three-dimensional structure and conformational flexibility of this compound are governed by the rotation of the two difluoromethyl groups around the single bonds connecting them to the benzene ring. Conformational analysis using computational methods can map the potential energy surface of these rotations to identify stable conformers (energy minima) and the energy barriers between them (transition states).

The difluoromethyl group is sterically larger than a hydrogen atom but comparable to an isopropyl group. Its steric parameter, the Charton value (ν), is approximately 0.68. This steric bulk influences the preferred orientation of the C-H bond within the –CHF₂ group relative to the plane of the benzene ring. The rotation of this group is not entirely free, and certain conformations will be energetically favored to minimize steric hindrance with the adjacent hydrogen atoms on the benzene ring.

Furthermore, the –CHF₂ group possesses unique electronic properties. It can act as a weak hydrogen bond donor, which can influence intermolecular interactions and crystal packing. The rotational barrier is a result of a combination of steric repulsion and subtle stereoelectronic effects.

A computational scan of the potential energy surface involves systematically rotating the dihedral angles defined by a plane on the ring and the C-C-H plane of the substituent. For a disubstituted benzene, the relative orientation of the two –CHF₂ groups to each other is also a key factor. The calculations would reveal the most stable conformation, where steric repulsions are minimized. For this compound, this would likely involve the C-H bonds of the difluoromethyl groups pointing away from the ring's ortho hydrogens. The energy required to rotate from one stable conformer to another is the rotational barrier.

The table below illustrates hypothetical results from a conformational analysis, showing the relative energies of different conformers based on the dihedral angles of the two difluoromethyl groups. A dihedral angle of 0° could represent the C-H bond eclipsing a C-C ring bond, while 90° would be a staggered conformation.

| Conformer | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | 90° | 90° | 0.00 | Global Minimum (Staggered/Staggered) |

| B | 0° | 90° | 1.85 | Eclipsed/Staggered |

| C | 0° | 0° | 3.70 | Transition State (Eclipsed/Eclipsed) |

Role of 1,3 Bis Difluoromethyl Benzene in Advanced Materials Science and Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the benzene (B151609) ring and the unique properties of the difluoromethyl groups make 1,3-bis(difluoromethyl)benzene a valuable platform for constructing complex molecular architectures. It can undergo various aromatic substitution reactions to introduce additional functionalities, allowing for its integration into larger, more elaborate structures.

The introduction of fluorine into polymer backbones is known to enhance properties such as chemical inertness, thermal stability, and hydrophobicity. core.ac.ukresearchgate.net this compound serves as a key precursor for fluorinated monomers that can be incorporated into high-performance polymers. For instance, fluorinated polyimides, known for their excellent thermal and mechanical properties, can be synthesized from fluorinated diamine monomers. tandfonline.com A plausible synthetic pathway involves the functionalization of the this compound core to create novel monomers for polycondensation reactions.

The unique properties of fluoropolymers, such as high thermal stability, low dielectric constants, and excellent chemical resistance, make them indispensable in modern industry for applications ranging from non-stick cookware to optical fibers. core.ac.uk The development of new fluorinated monomers is crucial for creating materials with tailored performance characteristics.

| Monomer Type | Potential Synthetic Route from this compound | Resulting Polymer Class | Key Properties |

|---|---|---|---|

| Diamine | Nitration followed by reduction | Polyimides, Polyamides | High thermal stability, chemical resistance |

| Dicarboxylic Acid | Oxidation of benzylic positions (if functionalized) or direct carboxylation | Polyesters, Polyamides | Enhanced solubility, modified thermal properties |

| Diol | Functional group transformation from carboxylates or other precursors | Polyurethanes, Polyesters | Flexibility, specific surface properties |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com The properties of MOFs can be precisely tuned by modifying these organic linkers. Fluorinated linkers are of particular interest as they can create MOFs with enhanced hydrophobicity, improved chemical stability, and specific affinities for gas adsorption. rsc.orgresearchgate.net

This compound can be envisioned as a precursor to a novel fluorinated dicarboxylic acid linker, such as 2,6-bis(difluoromethyl)isophthalic acid. This can be achieved through established industrial processes like the liquid-phase catalytic oxidation of xylene derivatives. nih.govresearchgate.netmdpi.comumich.edu The resulting linker, featuring difluoromethyl groups pointing into the pores of the MOF, would modify the framework's surface chemistry, potentially enhancing its performance in applications like gas separation and storage. The introduction of fluorine is a known strategy to create highly fluorinated and hydrophobic MOFs. researchgate.net

Applications in the Development of Advanced Materials

The integration of the this compound moiety into materials imparts a unique combination of properties derived from its fluorinated structure.

Polymers derived from this compound-based monomers are expected to exhibit the hallmark characteristics of fluoropolymers. These materials are sought after for applications where durability and reliability under harsh conditions are paramount. core.ac.uk Fluorinated polyimides, for example, show excellent optical transmittance and thermal resistance, with decomposition temperatures often exceeding 500°C. scientific.net The incorporation of difluoromethyl groups can also improve the solubility and processability of traditionally intractable polymers without significantly compromising their thermal performance. tandfonline.com These characteristics make such polymers suitable for use in microelectronics, aerospace applications, and as protective coatings.

The exceptional stability of fluorinated organic compounds stems from the high bond energy of the carbon-fluorine (C-F) bond. This inherent strength translates directly to the macroscopic properties of materials containing these groups. Polymers and other materials synthesized using this compound would benefit from this stability, displaying superior resistance to high temperatures, corrosive chemicals, and UV degradation. researchgate.net This makes them ideal candidates for fabricating components that must operate in demanding environments, such as seals, gaskets, and liners in the chemical processing and automotive industries.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. researchgate.netbeilstein-journals.org A key strategy in designing TADF emitters is to create molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST), which is often achieved using a donor-acceptor (D-A) architecture. beilstein-journals.org

The this compound unit can serve as a core for an electron-accepting moiety in a TADF molecule. The difluoromethyl groups are electron-withdrawing, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) localized on the benzene ring. When combined with suitable electron-donating groups, this design can promote the necessary spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO, a critical factor for achieving a small ΔEST. researchgate.net For instance, attaching strong donor groups like carbazole (B46965) or phenoxazine (B87303) to a functionalized this compound core could produce novel TADF emitters. The compound 4CzIPN, which uses a 1,3-dicyanobenzene (B1664544) acceptor core, is a well-known green TADF emitter, demonstrating the effectiveness of the 1,3-substitution pattern for creating efficient emitters. tandfonline.com

| Emitter Component | Role | Example | Impact on TADF Properties |

|---|---|---|---|

| This compound Core | Electron-accepting scaffold | Hypothetical: (Donor)₂-(C₆H₄(CHF₂)₂) | Lowers LUMO energy, contributes to HOMO-LUMO separation. |

| Carbazole / Phenoxazine | Electron-donating group | 4CzIPN tandfonline.com | Raises HOMO energy, provides spatial separation from acceptor. |

| Phenyl bridge | Linker / Steric control | PIC-TRZ tandfonline.com | Controls the twist angle between donor and acceptor, fine-tuning ΔEST. |

Development of Catalytic Ligands and Reagents

The performance of transition metal catalysts is critically dependent on the electronic and steric properties of their coordinating ligands. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands due to their strong σ-donating ability and the ease with which their structures can be modified. researchgate.netman.ac.uk The introduction of fluorine-containing substituents, such as the 3,5-bis(difluoromethyl)phenyl group, onto the NHC framework allows for precise tuning of the catalyst's properties, leading to enhanced performance. researchgate.net

Synthesis of Fluorinated N-Heterocyclic Carbene (NHC) Ligands

The synthesis of fluorinated N-aryl NHC ligands typically begins with a correspondingly fluorinated aniline (B41778) as a key precursor. man.ac.uk For ligands incorporating the 3,5-bis(difluoromethyl)phenyl moiety, the synthetic journey commences with this compound. A standard and effective synthetic approach involves a two-step process:

Nitration: The benzene ring of this compound is first nitrated to introduce a nitro group, yielding 1,3-bis(difluoromethyl)-5-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, affording 3,5-bis(difluoromethyl)aniline.

This aniline derivative is the crucial building block for the NHC ligand. The general synthesis of the imidazolium (B1220033) salt precursor to the NHC ligand proceeds via the condensation of two equivalents of the fluorinated aniline with glyoxal, followed by cyclization with paraformaldehyde. beilstein-journals.org Deprotonation of the resulting 1,3-bis(3,5-bis(difluoromethyl)phenyl)imidazolium salt yields the desired fluorinated N-Heterocyclic Carbene. This "building block" approach provides a reliable pathway to novel NHC ligands whose electronic properties are dictated by the strongly electron-withdrawing difluoromethyl groups. man.ac.uk

Performance Enhancement in Transition Metal Catalysis

The incorporation of 3,5-bis(difluoromethyl)phenyl groups onto NHC ligands has a profound impact on the resulting transition metal complexes, enhancing their catalytic performance through electronic modulation. researchgate.net The two difluoromethyl groups are potent electron-withdrawing substituents, which significantly alters the electronic character of the NHC ligand and, consequently, the coordinated metal center. youtube.com

This electronic influence manifests in several key ways:

Modulation of Donor Properties: The introduction of fluorine substituents typically leads to a slight decrease in the σ-donor capacity of the NHC ligand while slightly increasing its π-acceptor ability. researchgate.net This fine-tuning of the ligand's electronic profile directly influences the reactivity of the metal center.

Enhanced Stability: The strong carbon-metal bond formed by NHC ligands contributes to the high stability of the resulting complexes. researchgate.net Fluorination can further enhance this stability, making the catalysts more robust under demanding reaction conditions.

The precise control over the electronic environment of the metal center afforded by ligands derived from this compound allows for the rational design of highly efficient catalysts for a variety of organic transformations. researchgate.netnih.gov

Strategic Incorporation in Agrochemical Research

The design of new agrochemicals is a complex process aimed at maximizing efficacy while ensuring environmental compatibility. The introduction of fluorine is a well-established strategy to enhance the performance of active ingredients. acs.org The difluoromethyl group, in particular, is a valuable motif in pesticide design due to its unique ability to act as a bioisostere and influence molecular interactions. researchgate.net

Exploration of Difluoromethyl Isosteres in Pesticide Active Molecules

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic character, is a powerful tool in drug and pesticide discovery. The difluoromethyl (-CHF2) group is recognized as an effective bioisostere for several common functional groups, including the hydroxyl (-OH) and thiol (-SH) groups. acs.org

The strategic replacement of these groups with a -CHF2 moiety, or the incorporation of a larger fragment like the 1,3-bis(difluoromethyl)phenyl group, can lead to significant improvements in a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing difluoromethyl groups more resistant to metabolic degradation by enzymes within the target pest or in the environment.

Lipophilicity: The -CHF2 group can increase the lipophilicity of a molecule compared to a hydroxyl group. This modification can enhance its ability to penetrate biological membranes, improving its transport to the target site.

Binding Affinity: By altering the electronic and conformational properties of the molecule, the isosteric replacement can lead to more favorable interactions with the target receptor or enzyme.

The use of this compound as a scaffold allows for the introduction of these beneficial properties, making it a strategic component in the design of novel and more effective pesticide candidates.

Influence of Fluorine on Molecular Recognition and Interactions (excluding bioactivity)

The ability of a pesticide to bind effectively to its biological target is governed by a complex network of non-covalent intermolecular interactions. The fluorine atoms in the difluoromethyl groups of this compound play a crucial role in modulating these interactions, which are fundamental to molecular recognition.

Key interactions involving the difluoromethyl group include:

Hydrogen Bonding: The -CHF2 group is considered a "lipophilic hydrogen bond donor." The polarized C-H bond can act as a weak hydrogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in a receptor's binding pocket.

Dipole-Dipole Interactions: The high electronegativity of fluorine creates a significant dipole moment across the C-F bonds. This localized dipole can engage in favorable electrostatic interactions with polar regions of the target protein.

Hydrophobic Interactions: Despite its polarity, the -CHF2 group is also lipophilic and can participate in favorable hydrophobic (van der Waals) interactions within nonpolar pockets of a receptor.

These distinct intermolecular forces, imparted by the difluoromethyl groups, allow molecules derived from this compound to form precise and strong interactions at a molecular level, a prerequisite for effective binding to a biological target. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the analysis of fluorinated organic compounds, providing critical data on structure, purity, and reaction dynamics.

¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for monitoring the progress of reactions involving the synthesis or modification of 1,3-bis(difluoromethyl)benzene and for quantifying the products. nih.gov The utility of this technique stems from several key properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that minimizes the likelihood of signal overlap, even in complex reaction mixtures. magritek.comchemrxiv.org

For quantitative analysis, the reaction yield can be accurately determined by introducing a known amount of an internal standard into the NMR sample. chemrxiv.org Compounds like hexafluorobenzene (B1203771) (C₆F₆) or fluorobenzene (B45895) are commonly used for this purpose. chemrxiv.orgumich.edu The yield is calculated by comparing the integrated area of the ¹⁹F signal from the product with that of the known internal standard. chemrxiv.orgrsc.org The direct relationship between signal intensity and molar concentration allows for precise quantification without the need for extensive work-up or isolation procedures. researchgate.net This in-situ analysis is highly efficient for optimizing reaction conditions. chemrxiv.org

| Parameter | Description | Relevance in ¹⁹F NMR Analysis |

|---|---|---|

| Reaction Monitoring | Tracking the consumption of reactants and formation of products over time. | Allows for real-time observation of reaction kinetics and endpoint determination. magritek.com |

| Internal Standard | A stable, non-reactive compound with a distinct ¹⁹F signal added in a known quantity. | Enables accurate quantification of product yield by serving as a reference point for signal integration. chemrxiv.org |

| Yield Determination | Calculating the amount of product formed relative to the theoretical maximum. | Achieved by integrating the respective ¹⁹F NMR signals of the product and the internal standard. umich.edursc.org |

The difluoromethyl (CHF₂) group is a unique functional group in that its C-H bond is significantly polarized due to the electron-withdrawing fluorine atoms. This polarization imparts hydrogen-bond donor capabilities to the C-H group. researchgate.net ¹H NMR analysis is a key tool for studying these weak hydrogen-bonding interactions.

Research has shown that compounds containing a CF₂H group are more effective hydrogen-bond donors than their corresponding methylated (CH₃) analogs. researchgate.net The hydrogen bond acidity, a measure of this donor capability, is significantly higher for difluoromethylated compounds. For instance, the hydrogen bond acidity (A) for compounds with a CF₂H group is typically above 0.05, whereas it is less than 0.01 for methylated compounds. researchgate.net This property suggests that the CHF₂ protons of this compound can engage in intermolecular interactions with hydrogen-bond acceptors, a feature that can be investigated by observing changes in the proton chemical shift in various solvents or upon interaction with other molecules. researchgate.netmdpi.com

| Functional Group | Typical Hydrogen Bond Acidity (A) | Hydrogen Bond Donor Capacity |

|---|---|---|

| -CH₃ | < 0.01 | Very Weak |

| -CF₂H | > 0.05 | Moderate Donor |

| ArSCF₂H | 0.10 | Donor |

| Thiophenol | 0.12 | Donor |

Data sourced from studies on hydrogen bond acidity. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

While specific crystallographic data for this compound were not found, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state. The principles of this technique can be understood from studies of structurally related fluorinated and substituted benzene (B151609) derivatives. nih.govnih.gov

X-ray diffraction analysis of a single crystal of this compound would provide unambiguous data on its molecular geometry. This includes high-precision measurements of all bond lengths and bond angles. theexamformula.co.uk The analysis would confirm the expected planarity of the central benzene ring and detail any minor distortions caused by the difluoromethyl substituents. Furthermore, it would reveal the specific conformational preferences of the two CHF₂ groups, such as their rotational orientation (torsion angles) relative to the plane of the aromatic ring.

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. mdpi.comrsc.org For this compound, X-ray crystallography would identify and characterize the non-covalent forces governing its solid-state architecture. Based on studies of analogous compounds, several types of interactions would be anticipated:

C-H···F Interactions : These weak hydrogen bonds, where a carbon-bound hydrogen atom interacts with a fluorine atom on a neighboring molecule, are common in the crystal structures of fluorinated organic compounds and often play a significant role in directing the crystal packing. nih.govnih.gov

C-H···π Interactions : The interaction between a C-H bond of one molecule and the electron-rich π-system of the benzene ring of another is another potential packing force. nih.gov

| Interaction Type | Description | Potential Significance in Crystal Packing |

|---|---|---|

| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Can link molecules into chains or more complex networks. nih.gov |

| F···F | Close contact between fluorine atoms on adjacent molecules. | Contributes to the overall van der Waals forces and lattice energy. nih.govbohrium.com |

| C-H···π | An interaction between a C-H bond and an aromatic π-system. | Helps to form layered or stacked structures. nih.gov |

Advanced Mass Spectrometry for Reaction Product Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for the identification and purity assessment of synthesized compounds like this compound. It provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures molecular mass with very high accuracy. This allows for the unambiguous determination of a compound's elemental formula, serving as a definitive confirmation of its identity. rsc.org For example, HRMS can distinguish this compound from other molecules with the same nominal mass but different atomic compositions.

Furthermore, MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS). In GC-MS, the components of a mixture are first separated by the gas chromatograph before being introduced into the mass spectrometer for detection and identification. This hyphenated technique is highly effective for assessing the purity of a sample of this compound, identifying any byproducts or residual starting materials from a chemical reaction. chemrxiv.org

| Technique | Application | Information Obtained |

|---|---|---|

| High-Resolution MS (HRMS) | Product Identification | Precise mass and elemental formula confirmation. rsc.org |

| Gas Chromatography-MS (GC-MS) | Purity Assessment | Separation and identification of components in a mixture. chemrxiv.org |

Spectrophotometric and Conductometric Studies of Complex Formation

Spectrophotometry, particularly UV-Vis spectroscopy, is a common method used to study the formation of complexes in solution. The process typically involves monitoring the change in absorbance of a solution containing the ligand (in this case, this compound) upon the incremental addition of a metal ion. The formation of a complex often results in a shift in the absorption spectrum, and the data from such a titration can be used to determine the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and the formation constant (Kf) of the resulting complex.

Similarly, conductometric titration is a valuable technique for studying complex formation, especially in solutions where there is a significant change in the number or mobility of ions. By measuring the electrical conductivity of a solution of this compound as a metal salt solution is added, one could, in principle, detect the formation of a complex through changes in the conductivity curve. The equivalence point of the titration would indicate the stoichiometry of the complex.

Although the principles of these methods are well-established, the absence of specific experimental data in the public domain for this compound means that no data tables regarding its complex formation constants, molar absorptivity changes, or specific conductivity measurements can be presented. Research in this specific area would be required to elucidate the coordination chemistry of this compound and quantify the stability of its potential complexes with various metal ions.

Future Research Directions and Emerging Paradigms in Difluoromethylated Benzene Chemistry

Development of Sustainable and Green Synthetic Routes

The future of difluoromethylated benzene (B151609) chemistry is intrinsically linked to the development of environmentally benign and efficient synthetic methods. Traditional fluorination techniques often rely on harsh reagents and conditions, prompting a shift towards greener alternatives.

One of the most promising green reagents is fluoroform (CHF3), an inexpensive and abundant byproduct of fluoropolymer manufacturing. rsc.orgacs.org Its use as a difluoromethylating agent is highly atom-economical. acs.org Future research will likely focus on developing more efficient catalytic systems to activate the otherwise low-reactivity fluoroform for the synthesis of compounds like 1,3-bis(difluoromethyl)benzene. rsc.orgacs.org

Continuous flow chemistry is another paradigm poised to revolutionize the synthesis of difluoromethylated aromatics. rsc.orgmdpi.com Flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. mdpi.com The implementation of flow chemistry can lead to higher yields and reduced reaction times, contributing to a more sustainable manufacturing process. acs.orgmdpi.com For instance, photocatalytic oxy-difluoromethylation reactions have been successfully demonstrated in low-cost 3D printed photoflow reactors, highlighting a practical and scalable approach. mdpi.com

Furthermore, the principles of green chemistry are being applied through the use of visible-light photoredox catalysis. acs.orgreddit.com This approach allows for difluoromethylation reactions to be conducted under mild, environmentally friendly conditions, often at room temperature and using low-energy light sources. acs.orgreddit.com The development of novel photocatalysts and the expansion of substrate scope will be crucial areas of future investigation. reddit.com Additionally, the exploration of green solvents and recyclable catalysts, such as alumina, will further enhance the sustainability of these synthetic routes. ucla.edu

| Parameter | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Reagents | Harsh fluorinating agents (e.g., SF4) | Fluoroform (CHF3), NaSO2CF2H |

| Conditions | High temperatures and pressures | Mild, room temperature, visible light |

| Technology | Batch processing | Continuous flow chemistry |

| Byproducts | Often toxic and difficult to handle | Fewer and less hazardous byproducts |

| Atom Economy | Often low | High, especially with reagents like fluoroform |

Exploration of Novel Reactivity Patterns for Selective Functionalization

While the introduction of difluoromethyl groups is well-established, the selective functionalization of the resulting difluoromethylated benzene ring and the -CHF2 groups themselves presents a significant challenge and a frontier for new discoveries. For a molecule like this compound, achieving regioselectivity at the C2, C4, C5, or C6 positions of the aromatic ring, or selectively functionalizing one of the two -CHF2 groups, is of paramount importance for creating complex molecular architectures.

A particularly exciting development is the concept of "umpolung," or the reversal of polarity, of the difluoromethyl group. Traditionally considered an electrophilic or radical precursor, recent studies have shown that the acidic proton of the Ar-CF2H group can be removed using a combination of a strong Brønsted superbase and a weak Lewis acid. rsc.orgucla.edu This generates a nucleophilic Ar-CF2− synthon that can react with a wide array of electrophiles, opening up unprecedented avenues for constructing benzylic Ar-CF2-R linkages. rsc.orgucla.edu Applying this strategy to this compound could allow for the stepwise and selective introduction of substituents at the benzylic positions.

Another emerging area is the selective activation and functionalization of C-F bonds. While C-F bonds are notoriously strong, methods are being developed for the reductive C-F activation of trifluoromethylarenes to yield difluoromethylated products. rsc.orgacs.org This "defluorinative functionalization" represents a powerful strategy for molecular editing. rsc.orgacs.org Future research will likely explore the selective activation of a single C-F bond within a difluoromethyl group on this compound, which would enable the creation of monofluoromethylated linkages.

Late-stage functionalization (LSF) is a concept that is gaining significant traction in medicinal and materials chemistry. nih.govnih.gov LSF aims to introduce functional groups into complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each new derivative. nih.govnih.gov For this compound and its derivatives, developing LSF methods for the aromatic C-H bonds would be highly valuable. Palladium-catalyzed para-selective C-H difluoromethylation of aromatic carbonyls has already been demonstrated, and similar strategies could be envisioned for the regioselective functionalization of the this compound core. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

In the realm of predictive synthesis, ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and regioselectivity. acs.orgucla.edu For example, ML models have been developed to predict the fluorination strength of electrophilic N-F reagents and to navigate the complex reaction space of deoxyfluorination reactions. acs.orgrsc.org Applying these approaches to the synthesis of this compound could help identify optimal reaction conditions, catalysts, and reagents with greater speed and efficiency, reducing the need for extensive empirical screening. acs.orgucla.edu

| Application Area | Specific Task | Potential Impact on this compound Chemistry |

|---|---|---|

| Predictive Synthesis | Reaction outcome prediction (yield, selectivity) | Faster optimization of synthetic routes; reduced experimental cost and waste. |

| Computer-Aided Synthesis Planning (CASP) | Discovery of novel and more efficient synthetic pathways. | |

| Materials Design | Prediction of material properties | Rational design of new polymers, MOFs, and other materials with desired characteristics. |

| Generative design of new molecules | In silico creation of novel derivatives with optimized performance for specific applications. | |

| Characterization | Prediction of spectroscopic data (e.g., 19F NMR) | Faster and more accurate structural elucidation of new compounds. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3-bis(difluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen exchange or fluorination of precursor benzenes. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) may undergo fluorination using agents like KF or AgF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) . Yield optimization requires careful control of stoichiometry, reaction time, and catalyst selection (e.g., phase-transfer catalysts). Parallel methods for similar compounds suggest that strongly acidic media may facilitate difluoromethyl group retention .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopy : NMR is critical for confirming difluoromethyl group positions and purity (δ ~ -120 to -140 ppm for CF groups). IR spectroscopy identifies C-F stretching vibrations (~1100–1250 cm) .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) validates molecular weight (178.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, though crystallization may require slow evaporation in nonpolar solvents .

Advanced Research Questions